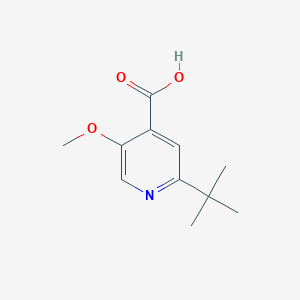

2-Tert-butyl-5-methoxy-isonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-tert-butyl-5-methoxypyridine-4-carboxylic acid |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)9-5-7(10(13)14)8(15-4)6-12-9/h5-6H,1-4H3,(H,13,14) |

InChI Key |

MLLMSTMETJZJPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C(=C1)C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Tert Butyl 5 Methoxy Isonicotinic Acid

Retrosynthetic Analysis of the 2-Tert-butyl-5-methoxy-isonicotinic Acid Scaffold

A retrosynthetic analysis of this compound reveals several possible disconnections, offering different strategic approaches to its synthesis. The primary goal is to simplify the target molecule into readily available or easily synthesizable starting materials.

One logical disconnection is at the C-C bond between the pyridine (B92270) ring and the tert-butyl group. This suggests a late-stage introduction of the bulky alkyl group onto a pre-functionalized 5-methoxy-isonicotinic acid derivative. This approach is attractive as it allows for the early establishment of the core pyridine structure with the desired methoxy (B1213986) and carboxylic acid (or a precursor) functionalities.

Alternatively, the pyridine ring itself can be disconnected, suggesting a convergent synthesis where the substituted ring is constructed from acyclic precursors. This approach often involves cycloaddition or multi-component reactions, where the substituents are incorporated into the starting materials that will form the final heterocyclic ring.

A third strategy involves the disconnection of the C-O bond of the methoxy group and the C-C bond of the carboxylic acid. This would imply the construction of a 2-tert-butylpyridine core, followed by subsequent functionalization at the 5- and 4-positions. However, controlling the regioselectivity of these late-stage functionalizations on a substituted pyridine ring can be challenging.

Considering these possibilities, a plausible retrosynthetic pathway would prioritize the formation of the pyridine ring with key functional groups in place, followed by the introduction of the sterically demanding tert-butyl group.

Introduction of the Tert-butyl Group at the 2-Position

The introduction of a bulky tert-butyl group at the 2-position of the pyridine ring is a key transformation in the synthesis of the target molecule. Several strategies can be employed for this purpose, including alkylation and directed ortho-metalation.

Direct alkylation of pyridine derivatives can be achieved through various methods. Friedel-Crafts type alkylations are generally not effective for electron-deficient pyridine rings. However, radical alkylation reactions can be a viable option. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. Tert-butyl radicals can be generated from pivalic acid via oxidative decarboxylation.

Another approach involves the reaction of pyridine with organometallic reagents such as tert-butyllithium. wikipedia.org This reaction can lead to the nucleophilic addition of the tert-butyl group to the pyridine ring, typically at the 2-position. Subsequent oxidation of the resulting dihydropyridine intermediate furnishes the 2-tert-butylpyridine. The regioselectivity of this addition can be influenced by the substituents already present on the pyridine ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. arkat-usa.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. This intermediate can then be quenched with an appropriate electrophile to introduce a new substituent.

In the context of synthesizing this compound, a methoxy group at the 5-position or a protected carboxylic acid at the 4-position could potentially direct the metalation to the adjacent positions. However, the methoxy group at the 5-position is more likely to direct metalation to the 6-position due to steric hindrance from the 4-substituent.

A more plausible DoM strategy would involve starting with a pyridine derivative where a DMG is strategically placed to direct lithiation to the 2-position. For example, a halogen at the 3-position could direct lithiation to the 2-position. The resulting 2-lithiated pyridine could then be quenched with an electrophilic source of a tert-butyl group, such as a tert-butyl halide or pivalaldehyde followed by reduction. Alternatively, a directing group at the 3-position could be used to introduce the tert-butyl group at the 2-position, and this directing group could be removed or transformed in subsequent steps.

The choice of base is crucial in DoM to avoid competitive addition to the pyridine ring. Hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used. arkat-usa.org

| Strategy | Reagents | Key Features |

| Radical Alkylation (Minisci) | Pivalic acid, (NH₄)₂S₂O₈, AgNO₃ | Tolerant of many functional groups, but can lack regioselectivity. |

| Nucleophilic Alkylation | tert-Butyllithium | Direct addition to the pyridine ring, followed by oxidation. |

| Directed Ortho-Metalation | Strong base (e.g., LDA), electrophile | High regioselectivity controlled by a directing group. |

Incorporation of the Methoxy Group at the 5-Position

The introduction of a methoxy group at the 5-position of the isonicotinic acid core is a critical step in the synthesis of the target molecule. This can be achieved through various strategies, primarily involving nucleophilic or electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings like pyridine. In the context of synthesizing this compound, an SNAr approach would typically involve the displacement of a suitable leaving group at the 5-position by a methoxide source.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. For substitution to occur at the 5-position, the ring often requires activation by electron-withdrawing groups. The mechanism generally proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. The subsequent departure of the leaving group restores the aromaticity of the ring.

Common leaving groups for SNAr reactions on pyridine rings include halogens (e.g., chloro, bromo) or sulfonate esters. The choice of methoxide source can vary, with sodium methoxide being a common and effective reagent. The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and selectivity of the methoxylation.

| Reagent | Leaving Group | Typical Conditions | Reference |

| Sodium Methoxide | Chloro | Methanol, heat | |

| Sodium Methoxide | Bromo | Methanol, heat |

Electrophilic Aromatic Substitution for Methoxy Installation

While less common for electron-deficient rings like pyridine, electrophilic aromatic substitution can be employed under specific conditions to introduce a methoxy group. Direct electrophilic methoxylation of a pyridine ring is challenging due to the deactivating effect of the nitrogen atom, which makes the ring less reactive towards electrophiles.

However, the reactivity of the pyridine ring can be enhanced by converting it to its N-oxide. The oxygen atom of the pyridine N-oxide can donate electron density to the ring, making it more susceptible to electrophilic attack. Following the electrophilic substitution, the N-oxide can be reduced back to the pyridine.

Another strategy involves the use of activating groups already present on the pyridine ring. An existing electron-donating group can direct the incoming electrophile to specific positions. For the synthesis of this compound, this would require a precursor with an activating group that directs methoxylation to the 5-position.

Carboxylic Acid Functionalization at the 4-Position

The carboxylic acid group at the 4-position is the defining feature of isonicotinic acid derivatives. Its installation can be accomplished through several synthetic routes, including the oxidation of a precursor with an appropriate functional group at the 4-position or through carbonylation reactions.

Oxidation Reactions for Carboxylic Acid Formation

A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an alkyl group. For the synthesis of this compound, a precursor such as 2-tert-butyl-5-methoxy-4-methylpyridine could be oxidized to yield the desired product.

Strong oxidizing agents are typically required for this transformation. Potassium permanganate (KMnO4) and nitric acid are commonly used for the oxidation of alkyl side chains on pyridine rings to carboxylic acids. The reaction conditions, including temperature and the concentration of the oxidizing agent, must be carefully controlled to achieve the desired product without over-oxidation or degradation of the pyridine ring.

| Oxidizing Agent | Precursor | Typical Conditions | Reference |

| Potassium Permanganate | 4-Alkylpyridine | Aqueous, heat | |

| Nitric Acid | Fused-ring pyridine | High temperature and pressure |

Carbonylation Strategies

Carbonylation reactions offer an alternative route to the carboxylic acid functionality. These methods involve the introduction of a carbonyl group (C=O) followed by conversion to a carboxylic acid. One such strategy is the carboxylation of a Grignard reagent. This would involve the formation of a Grignard reagent at the 4-position of a suitable pyridine precursor, followed by reaction with carbon dioxide to form a carboxylate salt, which is then protonated to yield the carboxylic acid.

Another approach is through transition metal-catalyzed carbonylation reactions. These methods often utilize carbon monoxide as the source of the carbonyl group and can be performed on precursors with a leaving group at the 4-position, such as a halide. Photocatalytic carbonylation strategies have also emerged as a powerful tool in organic synthesis, offering atom- and step-economical ways to incorporate carbon monoxide into organic molecules.

Stereoselective Synthesis and Chiral Resolution Techniques

For chiral molecules, controlling the stereochemistry is paramount. If the this compound molecule contains a stereocenter, for instance, if a substituent other than the tert-butyl group at the 2-position were chiral, stereoselective synthesis or chiral resolution would be necessary to obtain a single enantiomer.

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. For example, asymmetric synthesis could be employed to introduce a chiral center with a high degree of enantiomeric excess.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A common method for resolving carboxylic acids is through the formation of diastereomeric salts with a chiral amine. The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. After separation, the chiral auxiliary is removed to yield the pure enantiomers of the carboxylic acid. Another technique is chiral chromatography, which uses a chiral stationary phase to separate the enantiomers.

| Technique | Description | Key Features | Reference |

| Diastereomeric Salt Formation | Reaction of a racemic acid with a chiral base to form diastereomeric salts. | Separation based on differences in solubility and crystallization. | |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Allows for direct separation of the racemic mixture. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety and efficiency. rsc.orgijcce.ac.irnih.gov The synthesis of this compound can be designed to incorporate several of these principles.

One of the core tenets of green chemistry is the use of safer solvents and reaction conditions. For instance, in the synthesis of related pyridine derivatives, microwave-assisted, solvent-free, or catalyst-free conditions have been successfully employed to produce high yields in short reaction times. nih.govacs.org Such an approach for the synthesis of the target molecule would significantly reduce the use of volatile organic compounds.

The choice of catalysts is also crucial. Utilizing non-toxic, recyclable catalysts aligns with green chemistry principles. For example, pyridine-2-carboxylic acid, a bioproduct, has been used as an efficient and recyclable catalyst in multicomponent reactions to synthesize complex heterocyclic structures. rsc.orgnih.gov A similar strategy could be envisioned for the construction of the substituted pyridine ring of the target molecule.

Furthermore, atom economy can be maximized by designing syntheses that incorporate the maximum number of atoms from the starting materials into the final product. Multicomponent reactions are particularly advantageous in this regard, as they allow for the construction of complex molecules in a single step, reducing waste and improving efficiency. rsc.orgnih.gov

The principles of green chemistry that could be applied to the synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention of Waste | Designing a convergent synthesis with high yields in each step to minimize byproduct formation. |

| Atom Economy | Utilizing multicomponent reactions to construct the pyridine ring, incorporating a high percentage of atoms from reactants into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents, such as chlorinated hydrocarbons, in favor of greener alternatives like ethanol or water. |

| Designing Safer Chemicals | The target molecule itself is a synthetic intermediate, but its synthesis should be designed to avoid the production of hazardous byproducts. |

| Safer Solvents and Auxiliaries | Employing microwave irradiation without a solvent or using green solvents like water or ethanol. nih.govacs.org |

| Design for Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org |

| Use of Renewable Feedstocks | While not directly applicable to the target molecule's known precursors, starting from bio-based materials where possible is a key green principle. |

| Reduce Derivatives | Designing a synthesis that avoids unnecessary protection and deprotection steps. |

| Catalysis | Using a recyclable, non-toxic catalyst, potentially a bio-based one like pyridine-2-carboxylic acid, to promote the reaction. rsc.orgnih.gov |

Total Synthesis and Fragment-Based Synthetic Approaches

A plausible total synthesis of this compound can be envisioned through a fragment-based approach, which involves the synthesis of key substituted fragments followed by their assembly. A logical disconnection of the target molecule suggests a strategy starting from a pre-functionalized pyridine ring.

One potential retrosynthetic analysis breaks the molecule down into a 2-chloro-5-methoxypyridine intermediate and a tert-butyl group source. The carboxylic acid could be introduced in the final steps via oxidation of a methyl group at the 4-position or through a metal-catalyzed carboxylation.

Proposed Synthetic Route:

A hypothetical, yet chemically reasonable, synthetic pathway is outlined below. The synthesis would commence with a commercially available substituted pyridine.

Starting Material: 2-chloro-5-methoxy-4-methylpyridine.

Introduction of the Tert-butyl Group: A nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction could be employed to introduce the tert-butyl group at the 2-position. For instance, a Negishi or Kumada coupling with a tert-butyl metallic reagent would be a viable option.

Oxidation to Carboxylic Acid: The methyl group at the 4-position can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or through a multi-step process involving bromination followed by hydrolysis and oxidation.

A hypothetical data table for the key steps in this proposed synthesis is presented below.

| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | 2-chloro-5-methoxy-4-methylpyridine, tert-butylzinc chloride | Pd(PPh₃)₄, THF, reflux | 2-tert-butyl-5-methoxy-4-methylpyridine | 85 |

| 2 | 2-tert-butyl-5-methoxy-4-methylpyridine | 1. NBS, CCl₄, light2. NaOH, H₂O/THF3. KMnO₄, NaOH, H₂O, heat | This compound | 60 |

An alternative fragment-based approach could involve the construction of the pyridine ring from acyclic precursors already containing the necessary substituents. For example, a multicomponent reaction involving a ketone with a tert-butyl group, an enamine, and a source of the C4-carboxyl group could be explored. acs.orgacs.org

The following table outlines a possible fragment-based synthesis.

| Fragment A | Fragment B | Coupling Method | Intermediate | Final Steps |

| 2-bromo-5-methoxypyridine | tert-butylmagnesium chloride | Kumada Coupling | 2-tert-butyl-5-methoxypyridine | Directed ortho-metalation at C4 followed by carboxylation with CO₂ |

This strategic approach, leveraging well-established reactions in heterocyclic chemistry, provides a solid foundation for the potential synthesis of this compound. The incorporation of green chemistry principles would further enhance the elegance and sustainability of such a synthetic endeavor.

Reactivity and Mechanistic Investigations of 2 Tert Butyl 5 Methoxy Isonicotinic Acid and Its Derivatives

Reactivity of the Pyridine (B92270) Ring.

The pyridine ring of 2-tert-butyl-5-methoxy-isonicotinic acid is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the substituents on the ring play a crucial role in directing the position of substitution.

Directing Effects:

The tert-butyl group at the 2-position is an activating group and an ortho, para-director.

The methoxy (B1213986) group at the 5-position is a strongly activating group and an ortho, para-director.

The carboxylic acid group at the 4-position is a deactivating group and a meta-director.

Considering these directing effects, electrophilic attack is most likely to occur at the 3-position, which is ortho to the activating methoxy group and meta to the deactivating carboxylic acid group. The 6-position is also activated by the methoxy group (para) but is sterically hindered by the adjacent tert-butyl group. Therefore, the primary product of electrophilic aromatic substitution, such as nitration or halogenation, is expected to be the 3-substituted derivative. masterorganicchemistry.comlibretexts.orgyoutube.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effect of -C(CH₃)₃ (at C2) | Directing Effect of -COOH (at C4) | Directing Effect of -OCH₃ (at C5) | Overall Predicted Outcome |

| C3 | ortho (activating) | meta (deactivating) | ortho (activating) | Favored |

| C6 | para (activating) | meta (deactivating) | ortho (activating) | Less favored due to steric hindrance |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6. stackexchange.compearson.comyoutube.com In the case of this compound, the methoxy group at the 5-position is not at one of the most activated positions for nucleophilic attack. However, under certain conditions, particularly with strong nucleophiles, displacement of the methoxy group could be possible. The reaction would proceed through a Meisenheimer-like intermediate, and its stability would be a determining factor. pearson.com More commonly, nucleophilic substitution on pyridines occurs when a good leaving group, such as a halide, is present at the 2- or 4-position. youtube.comntu.edu.sg Studies on the nucleophilic amination of methoxypyridines have shown that such reactions are feasible, sometimes even without the presence of a strong electron-withdrawing group, particularly when facilitated by reagents like sodium hydride. ntu.edu.sg

Metalation and Cross-Coupling Reactions at Different Pyridine Positions

The reactivity of the pyridine ring in derivatives of this compound is significantly influenced by the electronic and steric properties of its substituents. Metalation, a key step for subsequent cross-coupling reactions, is directed by these groups. The carboxylic acid at C4, the methoxy group at C5, and the bulky tert-butyl group at C2 play crucial roles in determining the position of deprotonation.

Generally, the functionalization of pyridines via metalation can be challenging due to the competing nucleophilic addition of organometallic reagents. nih.gov However, the strategic placement of substituents can direct deprotonation to specific sites. In the case of this compound, the positions available for metalation are C3 and C6.

Influence of Substituents: The tert-butyl group at the C2 position exerts a strong steric hindrance effect, which can block access to the C3 position for bulky metalating agents. stackexchange.com Conversely, the methoxy group at C5 is an ortho-directing group, potentially favoring metalation at the C6 position. The carboxylic acid group at C4 is electron-withdrawing and can increase the acidity of adjacent protons, although it is often protected or converted to another functional group prior to metalation.

Reagent Selection: The choice of the metalating agent is critical. While organolithium reagents often lead to nucleophilic addition at the C2 position of unsubstituted pyridine, the use of sodium-based reagents like n-butylsodium (n-BuNa) has been shown to selectively deprotonate pyridine at the C4 position. nih.gov For substituted pyridines, the interplay between the reagent and the directing effects of the substituents determines the outcome. Substrates with sterically large groups have been shown to be effective for directed deprotonation and capture. nih.gov

Research on variously substituted pyridines has demonstrated the feasibility of achieving high regioselectivity in cross-coupling reactions. For instance, a Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines, showcasing the assembly of the pyridine ring with broad functional group tolerance. mdpi.com Another approach provides access to a diverse range of substituted pyridines through a three-step procedure involving 1,5-dicarbonyls, which are then cyclized. nih.gov These methods underscore the potential for synthesizing derivatives of this compound by building the ring with the desired substitution pattern.

Table 1: Regioselectivity in Pyridine Functionalization

| Reagent | Position of Functionalization | Influencing Factors | Reference |

|---|---|---|---|

| n-BuLi | C2 (via addition) | Electronic effects of pyridine nitrogen | nih.gov |

| n-BuNa | C4 (via deprotonation) | Thermodynamic control | nih.gov |

| Various | C3 or C6 | Steric and electronic directing groups | nih.gov |

Reactivity of the Tert-butyl Group

The tert-butyl group is often considered chemically inert, primarily used to introduce steric bulk and enhance solubility in organic solvents. However, recent research has shown that it can participate in specific chemical transformations.

Despite the high bond dissociation energy of its C-H bonds, the tert-butyl group can be functionalized under specific catalytic conditions. chemrxiv.org One notable reaction is the hydroxylation of primary C-H bonds within the tert-butyl moiety. This transformation can be achieved using an electron-poor manganese catalyst in conjunction with a strong hydrogen bond donor solvent, which activates hydrogen peroxide to generate a powerful manganese-oxo species. chemrxiv.org This species is capable of oxidizing the sterically congested C-H bonds of the tert-butyl group, yielding primary alcohols. chemrxiv.org

This approach represents a significant shift in synthetic strategy, treating the tert-butyl group not just as a steric shield but as a handle for introducing further functionality. In the context of this compound, this could allow for late-stage modification of the molecule to produce derivatives with altered properties. Another potential reaction is the photoinduced elimination of the tert-butyl group, which has been observed in quinazolinone systems, suggesting that under specific photochemical conditions, this group could be cleaved. mdpi.com

Steric hindrance is a primary consequence of the tert-butyl group's presence and significantly influences the molecule's reactivity and conformation. wikipedia.org This effect arises from nonbonding interactions that slow down chemical reactions due to the spatial bulk of the substituent. wikipedia.org

In pyridine derivatives, a tert-butyl group at the C2 position sterically hinders the nitrogen atom's lone pair of electrons. This shielding impedes the approach of protons and other electrophiles, thereby reducing the basicity of the pyridine nitrogen. For example, 2,6-di-tert-butylpyridine is a significantly weaker base than pyridine due to the steric strain associated with the bound proton. stackexchange.com The pKa of the conjugate acid of 2,6-di-tert-butylpyridine is 3.58, whereas that of pyridine is 4.38. stackexchange.com

This steric hindrance also affects the formation of metal complexes. The formation constants of complexes between cadmium(II) halides and 2-substituted pyridines are lowered by the steric hindrance of the substituents. rsc.org This decrease is primarily caused by a decrease in entropy, which relates to a reduced freedom of rotation of the coordinating pyridine. rsc.org For this compound, the bulky group at C2 would similarly be expected to hinder coordination with metal centers and affect the reactivity of adjacent functional groups, such as the carboxylic acid at C4 and potential reactions at the C3 position. The steric bulk is also known to influence torsional bond angles and can be exploited to control selectivity in reactions by slowing down unwanted side-reactions. wikipedia.org

Table 2: pKa Values of Substituted Pyridine Conjugate Acids

| Compound | pKa (in 50% aqueous ethanol) | Key Steric Feature | Reference |

|---|---|---|---|

| Pyridine | 4.38 | None | stackexchange.com |

| 2,6-di-methylpyridine | 5.77 | Moderate hindrance | stackexchange.com |

| 2,6-di-isopropylpyridine | 5.34 | Significant hindrance | stackexchange.com |

| 2,6-di-tert-butylpyridine | 3.58 | Severe hindrance | stackexchange.com |

Reactivity of the Methoxy Group

The methoxy group at the C5 position is an electron-donating group that influences the electronic properties of the pyridine ring. It is also a site for potential chemical modification.

The cleavage of the methyl-oxygen bond, or demethylation, is a common reaction for aryl methyl ethers. This can be achieved using various reagents, often nucleophiles or Lewis acids. Thiolate anions, for example, can be used for the regioselective demethylation of substituted aromatic compounds. researchgate.net The choice of reagent and reaction conditions can allow for selective demethylation even in the presence of other sensitive functional groups. researchgate.net

In systems with multiple methoxy groups, steric hindrance can play a role in directing the selectivity of demethylation. For instance, studies on phenanthrenequinones have shown that sterically hindered methyl ethers can be selectively cleaved. researchgate.net For this compound, the electronic activation provided by the pyridine ring and the potential for chelation with the adjacent carboxylic acid group could influence the conditions required for demethylation. The process of demethylation is fundamental in many biological systems as well, where enzymes like the ten-eleven translocation (TET) family of proteins can initiate the removal of methyl groups from DNA. nih.gov

Substituted pyridines can undergo various rearrangement reactions, often under thermal or photochemical conditions, or in the presence of strong bases or reactive intermediates like arynes. While specific rearrangement pathways for this compound are not extensively documented, related structures provide insight into potential transformations.

One such transformation is the Truce–Smiles rearrangement, which has been applied to synthesize polysubstituted pyridines from 4-nitrobenzenesulfonamides under mild conditions. acs.org Another example involves aryne-mediated reactions. The reaction of 2-pyridyl-substituted pyridazines with benzyne can lead to an unexpected rearrangement cascade, forming complex heterocyclic structures through the breaking and forming of multiple bonds. nih.gov DFT studies of such reactions reveal that they can proceed through a nucleophilic attack of a pyridine substituent on the aryne, followed by ring-opening and closure steps. nih.gov The presence of electron-rich substituents, such as a methoxy group, can influence the stability of the products in these types of rearrangements. nih.gov

Reaction Kinetics and Thermodynamics Studies

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the reactivity of substituted pyridines and isonicotinic acids has been the subject of numerous studies. The principles derived from these studies can be applied to understand the anticipated kinetic and thermodynamic behavior of this specific molecule.

For reactions involving the carboxylic acid group, such as esterification or amidation, the electronic nature of the pyridine ring plays a crucial role. The electron-withdrawing character of the pyridine ring nitrogen enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack.

Thermodynamic studies on related compounds, such as the sublimation thermodynamics of nicotinic acid and its derivatives, provide insight into the energetic properties of these molecules. The standard molar enthalpies, entropies, and Gibbs energies of sublimation are important parameters for understanding their phase behavior and intermolecular forces.

Hypothetical Reaction Kinetic Data for Analogous Pyridine Carboxylic Acids

To illustrate the influence of substituents on reaction kinetics, the following interactive table presents hypothetical rate constants for the N-alkylation of a series of substituted pyridine carboxylic acids. This data is illustrative and not based on experimental results for this compound itself.

| Substituent at C2 | Substituent at C5 | Relative Rate Constant (k_rel) |

| H | H | 1.00 |

| tert-Butyl | H | 0.25 |

| H | Methoxy | 5.00 |

| tert-Butyl | Methoxy | 1.25 |

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected electronic and steric effects of substituents on the reaction rate.

Intermolecular and Intramolecular Reaction Pathways

The structural features of this compound and its derivatives allow for a variety of intermolecular and intramolecular reaction pathways.

Intermolecular Reactions:

The carboxylic acid moiety is a primary site for intermolecular reactions. It can readily undergo reactions with alcohols to form esters or with amines to form amides. The pyridine nitrogen can act as a nucleophile, participating in alkylation or acylation reactions. Furthermore, the pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group makes it less reactive than benzene. The positions for substitution would be directed by the existing substituents.

A notable example of intermolecular reactions involving a related isonicotinic acid derivative is the reaction of isonicotinic acid hydrazide with carboxylic acid anhydrides. Under mild conditions, this reaction leads to the formation of monoamides of dicarboxylic acids through the opening of the anhydride ring. Under harsher conditions, these intermediates can undergo cyclization to form cyclic imides.

Intramolecular Reactions:

Intramolecular reactions are possible when a derivative of this compound possesses a second reactive functional group suitably positioned to interact with the existing functionalities. For instance, if the carboxylic acid is converted to an acyl halide and a nucleophilic group is present on a side chain attached to the pyridine ring, an intramolecular cyclization could occur to form a fused ring system.

The formation of cyclic structures through intramolecular pathways is a common strategy in the synthesis of complex heterocyclic compounds. For example, derivatives of isonicotinic acid have been utilized in intramolecular heterocyclization reactions to synthesize various fused heterocyclic systems. The specific pathway and the resulting product are highly dependent on the nature of the interacting functional groups and the reaction conditions employed.

Advanced Spectroscopic and Chromatographic Methodologies for Research Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Tert-butyl-5-methoxy-isonicotinic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. researchgate.netucd.ie

¹H NMR Spectroscopy: In a proton NMR spectrum of the target compound, distinct signals corresponding to each unique proton environment are expected. The tert-butyl group would typically appear as a sharp singlet integrating to nine protons, likely in the upfield region (around 1.3-1.5 ppm). The methoxy (B1213986) group would present as another sharp singlet, integrating to three protons, with a chemical shift around 3.8-4.0 ppm. The two protons on the pyridine (B92270) ring are in different chemical environments and would appear as two distinct singlets in the aromatic region (typically 7.0-9.0 ppm). The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, nine distinct carbon signals are anticipated. This includes the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the methoxy carbon, the four distinct carbons of the pyridine ring, and the carboxylic acid carbonyl carbon. researchgate.netasianpubs.org The carbonyl carbon is typically found in the most downfield region of the spectrum (160-180 ppm).

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, although in this specific molecule with largely isolated spin systems, its primary use would be to confirm the lack of coupling between the aromatic protons. ect-journal.kz

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of the protons on the pyridine ring to their corresponding carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds). It would show correlations between the tert-butyl protons and the C2 carbon of the pyridine ring, and between the methoxy protons and the C5 carbon, thus confirming the positions of these substituents. nih.govipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -C(CH₃)₃ | ~1.4 (s, 9H) | ~35 (quaternary), ~30 (methyl) |

| -OCH₃ | ~3.9 (s, 3H) | ~56 |

| Pyridine-H3 | ~8.0 (s, 1H) | ~138 |

| Pyridine-H6 | ~8.5 (s, 1H) | ~148 |

| -COOH | >10 (br s, 1H) | ~165 |

| Pyridine-C2 | - | ~160 |

| Pyridine-C4 | - | ~145 |

| Pyridine-C5 | - | ~155 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (HRMS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing exact molecular weight and valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS is utilized to determine the precise molecular weight of this compound with very high accuracy. acs.org This allows for the calculation of its elemental formula, which is a critical step in confirming the compound's identity. The high resolution distinguishes the target compound from other molecules that may have the same nominal mass but different elemental compositions. youtube.com

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, key fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a prominent [M-15]⁺ peak.

Loss of the entire tert-butyl group, leading to an [M-57]⁺ fragment. chegg.comnih.gov

Loss of the carboxylic acid group as CO₂H, resulting in an [M-45]⁺ peak.

Decarboxylation (loss of CO₂) to give an [M-44]⁺ peak.

Analysis of these fragmentation patterns provides strong evidence for the presence and location of the tert-butyl, methoxy, and carboxylic acid functional groups. doaj.org

Table 2: Expected Key Mass Spectrometry Fragments

| Fragment Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-15]⁺ | Loss of a methyl group (•CH₃) |

| [M-44]⁺ | Loss of carbon dioxide (CO₂) |

| [M-45]⁺ | Loss of the carboxyl group (•COOH) |

| [M-57]⁺ | Loss of the tert-butyl group (•C(CH₃)₃) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. core.ac.ukasianpubs.org

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption band around 1700-1730 cm⁻¹ would correspond to the carbonyl (C=O) stretch of the carboxylic acid. The spectrum would also show C-H stretching vibrations for the aliphatic tert-butyl group (just below 3000 cm⁻¹) and the aromatic ring (just above 3000 cm⁻¹). Vibrations corresponding to the C=C and C=N bonds of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While the O-H and C=O stretches are typically strong in the IR spectrum, the symmetric vibrations of the pyridine ring and the C-C bonds of the tert-butyl group would be expected to produce strong signals in the Raman spectrum. scispace.com

Table 3: Expected Vibrational Spectroscopy Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| C-H stretch (Aromatic) | 3000-3100 | IR, Raman |

| C-H stretch (Aliphatic) | 2850-3000 | IR, Raman |

| C=O stretch (Carboxylic Acid) | 1700-1730 | IR |

| C=C, C=N stretch (Pyridine Ring) | 1400-1600 | IR, Raman |

| C-O stretch (Acid & Ether) | 1210-1320 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, from which the precise positions of all atoms can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. acs.orgresearchgate.net It would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and substitution pattern on the pyridine ring. researchgate.net Furthermore, it would reveal information about the solid-state packing of the molecules, including intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups.

Chromatographic Methods for Purity Analysis and Isolation in Research (HPLC, GC, TLC)

Chromatographic techniques are essential for separating, identifying, and purifying compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column, would be employed. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, often containing a small amount of acid (like formic acid or trifluoroacetic acid) to ensure the carboxylic acid group remains protonated and yields sharp, symmetrical peaks. helixchrom.com By monitoring the eluent with a UV detector, the presence of impurities can be identified and quantified based on their peak areas. thermofisher.cn

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of the compound by GC is challenging. nih.gov However, analysis can be performed after a derivatization step, such as converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester). This allows for separation based on boiling point and interaction with the stationary phase. sigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity checks. A small spot of the compound is applied to a silica gel plate, which is then developed in an appropriate solvent system. The position of the spot (retention factor, Rƒ) provides an indication of its polarity and can be used to quickly assess the presence of starting materials or byproducts.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

The most powerful and widely used hyphenated technique for this type of analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov In an LC-MS system, the effluent from an HPLC column is directly introduced into the ion source of a mass spectrometer. nih.govresearchgate.net This allows for the separation of the target compound from impurities, followed by the immediate determination of the mass-to-charge ratio for each separated component. mdpi.comresearchgate.net

The use of LC-MS, particularly with a high-resolution mass spectrometer (LC-HRMS), is invaluable for identifying unknown impurities in a sample. acs.org By obtaining the accurate mass of an impurity, its elemental formula can be proposed, providing crucial clues to its structure. MS/MS can then be performed on the impurity peak to obtain fragmentation data, further aiding in its structural elucidation. osti.gov

Computational and Theoretical Chemistry of 2 Tert Butyl 5 Methoxy Isonicotinic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic architecture of 2-tert-butyl-5-methoxy-isonicotinic acid. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are used to solve the Schrödinger equation for the molecule, providing detailed information about its electronic states and molecular orbitals. youtube.com

Detailed research findings indicate that the electronic properties are heavily influenced by the substituents on the pyridine (B92270) ring. The electron-donating methoxy (B1213986) group (-OCH₃) and the bulky tert-butyl group (-C(CH₃)₃) modulate the electron density distribution across the aromatic system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the electron-rich pyridine ring and the methoxy group, indicating these are the primary sites for electron donation (oxidation). Conversely, the LUMO is distributed across the pyridine ring and the carboxylic acid group, highlighting the regions susceptible to electron acceptance (reduction).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests higher reactivity and easier electronic transitions. For substituted pyridines, this gap is typically in the range of 4-5 eV. researchgate.net Molecular electrostatic potential (MEP) maps, derived from QM calculations, visualize the charge distribution, identifying the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid as regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bonding.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. researchgate.net |

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the ground state properties of molecules like this compound due to its favorable balance of accuracy and computational cost. unjani.ac.idmdpi.com DFT calculations are used to determine the molecule's most stable three-dimensional structure (optimized geometry) by finding the minimum energy conformation on the potential energy surface. researchgate.net

These studies provide precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the geometry of the pyridine ring is slightly distorted from a perfect hexagon due to the electronic effects of the substituents. The C-N bond lengths within the ring and the C-C bond to the bulky tert-butyl group are key parameters. DFT is also employed to calculate the molecule's total electronic energy, enthalpy of formation, and Gibbs free energy, which are crucial for assessing its thermodynamic stability. unjani.ac.idresearchgate.net Calculations on related substituted pyridine systems show how different functional groups influence these energetic properties. researchgate.net

Table 2: Selected Optimized Geometric Parameters from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(ring)-N(ring) | 1.34 Å |

| Bond Length | C(ring)-C(tert-butyl) | 1.53 Å |

| Bond Length | C(ring)-O(methoxy) | 1.36 Å |

| Bond Angle | C-N-C (in ring) | 117.5° |

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable single bonds—specifically the C-C bond linking the tert-butyl group, the C-O bond of the methoxy group, and the C-C bond of the carboxylic acid group—means that this compound can exist in multiple conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy at each step to map the potential energy surface (PES). libretexts.orglibretexts.org

A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. mdpi.com By mapping this surface, researchers can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. researchgate.netnih.gov For this molecule, the primary focus is on the rotational barriers of the tert-butyl and methoxy groups. The steric hindrance from the bulky tert-butyl group significantly influences the preferred orientation of the adjacent carboxylic acid group, which in turn affects the molecule's ability to participate in intermolecular interactions like hydrogen bonding. The analysis reveals the most stable, low-energy conformations that the molecule is likely to adopt under normal conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM and DFT methods provide static pictures of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations model the atomic motions of the molecule, often in the presence of a solvent like water, by solving Newton's equations of motion for each atom. researchgate.net

For this compound, MD simulations can reveal how the molecule tumbles and changes conformation in solution. These simulations provide insights into the structure and dynamics of the surrounding solvent molecules, forming a hydration shell. This is crucial for understanding the molecule's solubility and how it interacts with its environment. Furthermore, MD can be used to explore larger conformational changes and folding/unfolding processes that might occur over nanoseconds to microseconds, offering a bridge between the static quantum chemical picture and the macroscopic behavior of the substance. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. uncw.edu Calculations would account for the electronic environment of each nucleus, predicting that the aromatic protons will appear in distinct regions due to the electronic influence of the substituents. The tert-butyl protons would be predicted as a sharp singlet, being chemically equivalent.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the bonds. Key predicted peaks would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-N and C-C stretching modes of the pyridine ring, and the C-H stretches of the alkyl groups. These predicted spectra help in the assignment of experimental IR bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. researchgate.netnih.gov The calculations identify the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. bsu.by For this compound, the primary absorptions are expected to arise from π-π* transitions within the substituted pyridine ring. acs.orgresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 168 ppm | Carboxylic Carbon (C=O) |

| ¹H NMR | Chemical Shift (δ) | 1.35 ppm | tert-butyl Protons |

| IR | Wavenumber (cm⁻¹) | 1710 cm⁻¹ | C=O Stretch |

Reaction Mechanism Elucidation through Computational Transition State Search

Computational methods are essential for mapping out the pathways of chemical reactions. nih.gov To understand how this compound is synthesized or how it might degrade, researchers perform transition state (TS) searches. ims.ac.jpfossee.in A transition state is the highest energy point along the lowest energy path connecting reactants and products (the reaction coordinate). libretexts.org

Methods like the Nudged Elastic Band (NEB) or string methods are used to find the geometry and energy of the transition state. ims.ac.jparxiv.org By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the rate of a reaction. For example, studying the mechanism of decarboxylation or esterification of the carboxylic acid group would involve identifying the relevant transition states. These calculations provide a detailed, step-by-step picture of bond breaking and bond formation that is often impossible to observe experimentally. fossee.in

In Silico Prediction of Reactivity and Selectivity

The electronic structure calculations from QM and DFT provide a foundation for predicting the reactivity and selectivity of this compound. mdpi.com Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can identify which atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. mdpi.com

For instance, mapping the Fukui functions would likely confirm that the nitrogen atom is a primary site for electrophilic attack (e.g., protonation), while certain carbon atoms on the pyridine ring are more susceptible to nucleophilic substitution. nih.gov This information is critical for predicting the outcome of chemical reactions. By comparing the activation energies for different possible reaction pathways, computational models can predict which product is likely to form preferentially (selectivity), guiding synthetic chemists in choosing the right reaction conditions. mdpi.com

Applications of 2 Tert Butyl 5 Methoxy Isonicotinic Acid in Chemical Research and Development

Role as a Key Building Block in Complex Organic Synthesis

Organic building blocks are foundational molecules that chemists use to construct more complex compounds. The distinct functionalities of 2-Tert-butyl-5-methoxy-isonicotinic acid—a carboxylic acid for amide or ester formation, a pyridine (B92270) nitrogen for coordination or quaternization, and specific substitution points on the ring—make it a versatile precursor in multi-step syntheses.

Precursor to Compounds for Investigational ResearchThe isonicotinic acid scaffold is a core component in numerous compounds developed for medicinal and biological research.belnauka.byresearchgate.netBy using this compound as a starting material, researchers can introduce specific structural features that influence a molecule's properties. The bulky tert-butyl group can enhance metabolic stability or enforce a specific conformation, which is crucial for binding to biological targets like enzymes or receptors.nih.govThe methoxy (B1213986) group can alter the molecule's solubility and electronic distribution, potentially improving its pharmacokinetic profile.

Derivatives of isonicotinic acid, such as hydrazides, have been synthesized and evaluated for a range of biological activities. researchgate.netnih.govresearchgate.net The synthesis of esters and amides from isonicotinic acids is a common strategy to create derivatives with modified properties, potentially reducing side effects or improving bioavailability. belnauka.by For instance, research into nicotinic acid derivatives for PET imaging tracers involves the synthesis of various amide compounds to identify suitable precursors for radiolabeling. researchgate.net The specific substitutions on this compound make it a candidate for creating novel derivatives in such investigational studies.

Scaffold for Macrocyclic and Supramolecular Chemistry ResearchMacrocycles and supramolecular assemblies are large, highly organized molecular structures with applications in molecular recognition, transport, and catalysis. Pyridine-containing ligands are instrumental in the construction of these architectures due to the directional coordination ability of the pyridine nitrogen.nih.govfigshare.comunimi.it

The isonicotinic acid framework can be incorporated into larger ring systems or used as a component that directs the self-assembly of complex structures. The carboxylic acid group provides a convenient handle for linking the pyridine unit to other molecular components through ester or amide bonds. nih.gov The tert-butyl and methoxy substituents would play a significant role in the properties of the resulting assembly. The tert-butyl group can act as a "steric director," influencing the shape and packing of the final structure, while the methoxy group can participate in hydrogen bonding or fine-tune the electronic nature of the pyridine ring. nih.govfigshare.com

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis Research

In catalysis, ligands bind to a central metal atom to form a complex that accelerates a chemical reaction. The properties of the ligand—its size, shape, and electronic character—are critical for controlling the catalyst's activity and selectivity. Pyridine derivatives, particularly those with carboxylate groups, are widely used as ligands in both homogeneous (dissolved in the reaction mixture) and heterogeneous (in a different phase from the reactants) catalysis. growingscience.comnih.gov

This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the carboxylate oxygen. The bulky tert-butyl group can create a specific "pocket" around the metal center, which can influence which substrates can access the metal and how they bind, leading to high selectivity in reactions. The electron-donating methoxy group modifies the electron density at the metal center, which can tune its reactivity.

Development of Chiral Ligands from Isonicotinic Acid ScaffoldsAsymmetric catalysis, which produces one specific enantiomer (mirror image) of a chiral molecule, is crucial in the pharmaceutical industry. This is achieved using chiral ligands. While this compound is not itself chiral, its pyridine framework is a common starting point for the synthesis of complex chiral ligands.nih.govhkbu.edu.hk

Researchers have developed innovative methods to create tunable chiral pyridine units that can be incorporated into various ligand types. nih.govacs.org For example, pyridine-oxazoline ligands have shown significant promise in a range of asymmetric reactions. rsc.orgresearchgate.net The isonicotinic acid scaffold can be chemically modified by attaching chiral auxiliaries or building it into a larger, rigid, and asymmetric structure. The existing tert-butyl and methoxy groups would serve to fine-tune the steric and electronic environment of the final chiral ligand, influencing its performance in achieving high enantioselectivity.

Metal-Organic Frameworks (MOFs) Research Utilizing Pyridine CarboxylatesMetal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules.kashanu.ac.irrsc.orgPyridine carboxylates, such as isonicotinic acid and its derivatives, are excellent candidates for these organic linkers because they contain both a nitrogen atom and a carboxylate group, allowing them to bridge multiple metal centers and form robust, extended networks.kashanu.ac.irwikipedia.org

The structure and properties of a MOF are directly determined by its components. Using this compound as a linker would result in a MOF with specific characteristics:

Pore Size and Shape: The large tert-butyl group would create larger voids and channels within the framework, potentially making it suitable for storing large molecules.

Surface Properties: The tert-butyl groups would impart a more hydrophobic (water-repelling) character to the internal surfaces of the MOF.

Functionality: The methoxy group could act as an additional binding site for guest molecules or be used for post-synthetic modification of the framework.

The table below illustrates how different pyridine-based linkers are used to construct MOFs with varying metal centers and dimensionalities.

Development of Chemical Probes and Tools for Mechanistic Biological Studies (in vitro/theoretical focus)

Chemical probes are specialized molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function. Pyridine derivatives are vital scaffolds in medicinal chemistry and are often used as the basis for such probes. nih.govresearchgate.net

The unique substitution pattern of this compound makes it an interesting candidate for development into a chemical probe. It can be functionalized, for example, by converting the carboxylic acid to an amide linked to a fluorescent reporter group or a reactive group for covalent labeling. In this context, the tert-butyl group could serve as a "steric shield" to prevent non-specific interactions or to direct the binding of the probe to a specific hydrophobic pocket in a target protein. The methoxy group's electronic influence could be important for modulating the reactivity or spectroscopic properties of the probe. Pyridine-based fluorescent probes have been successfully developed for detecting specific ions, demonstrating the utility of this chemical scaffold in creating sensitive biological tools. researchgate.net

Enzyme Active Site Mapping Studies

No published studies were identified that utilize this compound as a probe or inhibitor for mapping enzyme active sites. Research on related structures, such as other tert-butylated phenols, shows engagement with enzymes like cyclooxygenase and 5-lipoxygenase, but these findings are not directly applicable to the specified compound.

Receptor-Ligand Interaction Research at a Molecular Level

There is no available research detailing the use of this compound in studies of receptor-ligand interactions. While compounds with certain shared structural motifs (e.g., methoxy-aromatic groups) have been investigated as probes for various receptors, no such application has been documented for this specific molecule.

Material Science Applications (focus on role as a building block)

No literature was found describing the use of this compound as a molecular building block in material science.

A search of scientific databases and chemical literature yielded no instances of this compound being used as a monomer or functional component in polymer chemistry research. While the incorporation of tert-butyl groups and pyridine units into polymers is a known strategy for modifying material properties, this specific compound has not been featured in such work.

There are no documented studies on the role of this compound in the formation of self-assembled systems. The individual components of the molecule—a sterically bulky tert-butyl group and a hydrogen-bonding isonicotinic acid moiety—suggest theoretical potential for directing supramolecular structures, but no experimental research has been published to confirm this.

Analytical Chemistry Research: Use as a Reference Standard or Derivatizing Agent

No information is available to indicate that this compound is used as a certified reference material, an analytical standard, or a derivatizing agent in analytical chemistry.

Green Solvents and Sustainable Chemistry Research with Pyridine Derivatives

There is no research available that investigates this compound in the context of green solvents or sustainable chemistry practices. General studies on green chemistry often categorize pyridine as a problematic solvent, but there is no specific information regarding the synthesis or application of this particular derivative within a sustainable framework.

Future Directions and Emerging Research Opportunities for 2 Tert Butyl 5 Methoxy Isonicotinic Acid

Novel Synthetic Routes and Process Intensification

The development of novel, efficient, and sustainable synthetic routes for 2-Tert-butyl-5-methoxy-isonicotinic acid is a paramount objective for future research. Current synthetic strategies, while effective, may be amenable to significant improvements through the application of modern synthetic methodologies and process intensification techniques.

Key Research Objectives:

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. beilstein-journals.orgvcu.edu The development of a continuous flow process for the synthesis of this compound could lead to a more streamlined and economically viable production method.

Catalytic C-H Functionalization: Direct C-H functionalization of the pyridine (B92270) ring represents a powerful and atom-economical approach to constructing substituted pyridines. beilstein-journals.org Future research could focus on developing catalytic systems that enable the direct introduction of the tert-butyl and methoxy (B1213986) groups onto an isonicotinic acid precursor, thereby shortening the synthetic sequence and reducing waste.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a green and highly selective alternative to traditional chemical methods. The identification or engineering of enzymes capable of, for example, regioselective methoxylation or carboxylation of a pyridine precursor could revolutionize the synthesis of this compound.

Data Table: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Continuous Flow Synthesis | Improved safety, scalability, and product consistency. beilstein-journals.org | Initial setup costs, potential for clogging. |

| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps. beilstein-journals.org | Achieving high regioselectivity, catalyst cost and stability. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate scope limitations. |

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

A detailed understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new transformations. Time-resolved spectroscopic techniques offer a powerful lens through which to view these transient chemical events.

By employing techniques such as femtosecond transient absorption spectroscopy, it is possible to probe the excited-state dynamics of molecules and elucidate the pathways of energy and electron transfer. nih.gov For instance, studying the excited-state properties of this compound and its derivatives could provide insights into their photostability and potential applications in photochemistry. Furthermore, time-resolved infrared spectroscopy could be utilized to monitor the formation and decay of reactive intermediates in real-time, providing a detailed picture of the reaction coordinate. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. synthiaonline.comnih.gov These powerful computational tools can be leveraged to predict novel synthetic routes, optimize reaction conditions, and even forecast the properties of new molecules.

For this compound, AI and ML algorithms could be employed to:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the structure of the target molecule and propose multiple, often non-intuitive, synthetic pathways. acs.org This can accelerate the discovery of more efficient and cost-effective routes.

Reaction Optimization: Machine learning models can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, thereby reducing the need for extensive experimental screening. nih.govrjptonline.org

Predictive Modeling: By learning from large datasets of chemical structures and their properties, ML models can predict the physicochemical and biological properties of novel derivatives of this compound, guiding the design of new compounds with desired characteristics.

Exploration of Unconventional Reactivity Patterns

The unique substitution pattern of this compound, featuring a bulky tert-butyl group and an electron-donating methoxy group, may give rise to unconventional reactivity. The steric hindrance imposed by the tert-butyl group can influence the regioselectivity of reactions and may enable transformations that are not possible with less hindered pyridines. thieme-connect.comsci-hub.se

Future research should aim to explore and exploit these potential unconventional reactivity patterns. For example, the sterically hindered nitrogen atom may exhibit frustrated Lewis pair (FLP) type reactivity, enabling the activation of small molecules. Additionally, the electron-rich nature of the pyridine ring could be harnessed in novel coupling reactions or cycloadditions.

Development of Next-Generation Catalytic Systems

The development of more efficient and selective catalysts is a cornerstone of modern organic synthesis. For this compound, next-generation catalytic systems could play a pivotal role in both its synthesis and its use as a building block.

Recent advances in catalysis have seen the emergence of powerful methods for the functionalization of pyridines. For instance, copper-catalyzed C4-selective carboxylation of pyridines with CO2 provides a direct route to isonicotinic acid derivatives. researchgate.netchemistryviews.org The development of catalysts that can tolerate a wider range of functional groups and operate under milder conditions will be a key area of future research. Furthermore, the design of catalysts for the late-stage functionalization of complex molecules containing the this compound scaffold would be highly valuable.

Expansion into New Areas of Materials Science Research

While the primary applications of many isonicotinic acid derivatives have been in the life sciences, there is a growing interest in their potential use in materials science. The rigid, planar structure of the pyridine ring, combined with the coordinating ability of the carboxylic acid and the nitrogen atom, makes these molecules attractive building blocks for functional materials. chemicalbook.comdovepress.com

Future research could explore the incorporation of this compound into:

Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen can coordinate to metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis.

Coordination Polymers: The self-assembly of metal ions and this compound can lead to the formation of one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties.

Functional Dyes and Pigments: The electronic properties of the substituted pyridine ring could be tuned to create novel dyes and pigments with specific absorption and emission characteristics.

Strategic Role in Interdisciplinary Chemical Biology Research (excluding clinical applications)

Beyond its potential therapeutic applications, this compound and its derivatives can serve as valuable tools in chemical biology research. The unique structural and electronic properties of this molecule can be exploited to probe biological systems and elucidate the function of biomolecules.

For instance, derivatives of this compound could be developed as:

Chemical Probes: By attaching a fluorescent tag or a reactive group, the molecule can be used to label and visualize specific proteins or cellular compartments.

Molecular Scaffolds: The rigid pyridine core can serve as a scaffold for the construction of libraries of small molecules for use in high-throughput screening to identify new modulators of biological targets.

Inhibitor Design: The isonicotinic acid moiety is a known pharmacophore in several enzyme inhibitors. dovepress.com Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the discovery of potent and selective inhibitors for use as research tools. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Tert-butyl-5-methoxy-isonicotinic acid, and how do reaction conditions influence yield?

- Methodological guidance : Start with tert-butyl-protected intermediates and methoxylation via nucleophilic substitution or coupling reactions. For example, tert-butyl groups are often introduced using tert-butyl halides under basic conditions . Methoxy groups can be added via Pd-catalyzed cross-coupling or SNAr reactions in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) . Monitor reaction progress with TLC or HPLC, and optimize purification using column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements (~60–75%) are achievable by controlling stoichiometry and avoiding hydrolysis of sensitive intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical protocols : Use a combination of NMR (¹H/¹³C) to confirm substitution patterns and tert-butyl/methoxy group integration ratios. IR spectroscopy can validate carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functionalities . LC-MS or high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm. Cross-reference spectral data with structurally similar compounds (e.g., tert-butyl-bearing benzoic acids) .

Q. What safety precautions are critical when handling this compound in the lab?

- Safety measures : Use fume hoods for synthesis and handling to avoid inhalation of fine powders. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Dust respirators (NIOSH N95) are recommended during bulk handling . Store the compound in a cool, dry environment (<25°C) away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s solubility and reactivity in catalytic systems?

- Mechanistic insights : The tert-butyl group enhances steric hindrance, reducing aggregation in solution and improving solubility in non-polar solvents (e.g., toluene, hexane). This steric bulk also slows electrophilic substitution at the ortho position, directing reactivity toward the para-methoxy group in cross-coupling reactions . Computational studies (DFT) can model substituent effects on electron density distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings) .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Data reconciliation framework : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) across studies. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or incubation times. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., methoxy vs. ethoxy) affecting potency .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

- Modeling approaches : Use molecular dynamics (MD) simulations to study solvation effects in ionic liquids or supercritical CO₂. Density Functional Theory (DFT) calculates activation energies for proposed reaction pathways (e.g., esterification or decarboxylation). Software like Gaussian or ORCA can optimize transition states and predict regioselectivity in functionalization reactions . Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. What advanced separation techniques improve isolation of this compound from complex mixtures?